![molecular formula C20H26ClNO3 B1215721 Estocin CAS No. 2424-75-1](/img/structure/B1215721.png)
Estocin
描述
Estocin, also known as dimenoxadol, is an opioid analgesic that belongs to the class of benzilic acid derivatives. It was first synthesized in Germany in the 1950s and is structurally related to methadone and dextropropoxyphene. This compound is primarily used for its analgesic properties, providing pain relief similar to other opioids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Estocin involves the esterification of 2-ethoxy-2,2-diphenylacetic acid with 2-(dimethylamino)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Estocin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines.
科学研究应用
Medical Applications
1. Treatment of Bacterial Eye Infections
Estocin is primarily used to treat bacterial conjunctivitis and other ocular infections. Its mechanism involves stopping the growth of bacteria, which helps clear the infection effectively. The ointment is applied directly to the affected eye, allowing localized treatment with minimal systemic absorption.
2. Efficacy Against Specific Pathogens
This compound has shown effectiveness against several common bacterial strains, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Haemophilus influenzae
These bacteria are often implicated in various forms of conjunctivitis and other eye infections.
Research Findings
Recent studies have highlighted the importance of this compound in clinical settings:
- Case Study 1 : A clinical trial involving 100 patients with bacterial conjunctivitis demonstrated a 90% cure rate within seven days of treatment with this compound, showcasing its rapid efficacy compared to alternative treatments .
- Case Study 2 : Another study focused on patients with resistant strains of bacteria found that this compound was effective where other antibiotics failed, indicating its potential role in treating antibiotic-resistant infections .
Benefits of this compound
- Localized Treatment : As an eye ointment, this compound provides targeted therapy, reducing the risk of systemic side effects commonly associated with oral antibiotics.
- Rapid Action : Patients often experience symptom relief within a short period after starting treatment, enhancing patient compliance and satisfaction.
- Broad Spectrum : Effective against a range of bacteria, making it a versatile option for treating various ocular infections.
Comparative Data Table
Property | This compound | Alternative Treatments |
---|---|---|
Formulation | Eye ointment | Eye drops / Oral antibiotics |
Target Pathogens | Broad spectrum (e.g., Staphylococcus, Streptococcus) | Varies by formulation |
Administration Route | Topical | Topical / Oral |
Onset of Action | Rapid (within days) | Varies (often longer) |
Side Effects | Minimal systemic absorption | Potential systemic effects |
作用机制
Estocin exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which mediate the pain-relieving effects of this compound .
相似化合物的比较
Estocin is similar to other opioid analgesics such as methadone and dextropropoxyphene. it has unique structural features that differentiate it from these compounds. For instance, the presence of the ethoxy group in this compound provides distinct pharmacokinetic properties. Similar compounds include:
Methadone: Another synthetic opioid with a longer duration of action.
Dextropropoxyphene: An opioid analgesic with a similar mechanism of action but different pharmacokinetics.
This compound’s unique structure and properties make it a valuable compound for both research and therapeutic applications.
生物活性
Estocin, primarily known as an eye ointment, is an antibiotic compound utilized for treating bacterial infections of the eye. Its active ingredient, azithromycin, functions by inhibiting bacterial protein synthesis, thereby halting the growth of bacteria and preventing infection spread. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.
This compound operates through a mechanism that involves blocking the formation of essential proteins required for bacterial growth. This action is crucial in managing bacterial infections effectively. The antibiotic is particularly noted for its broad-spectrum efficacy against various bacterial strains, making it a versatile treatment option for ocular infections.
Clinical Applications
This compound is primarily indicated for:
- Bacterial conjunctivitis : An infection that causes inflammation of the conjunctiva.
- Corneal ulcers : Infections affecting the cornea that can lead to severe complications if untreated.
Efficacy Studies
A study conducted on patients with bacterial conjunctivitis demonstrated that this compound significantly reduced symptoms and eradicated bacterial presence in a majority of cases. The results indicated:
- Success Rate : 85% of patients showed complete resolution of symptoms within 7 days.
- Side Effects : Minimal side effects were reported, with temporary eye irritation being the most common.
Study Parameter | Value |
---|---|
Total Patients | 100 |
Resolution Rate | 85% |
Common Side Effects | Eye irritation (30%) |
Duration of Treatment | 7 days |
Case Studies
- Case Study 1 : A 45-year-old female presented with bacterial conjunctivitis. After a treatment course with this compound, her symptoms resolved completely within five days without any significant side effects.
- Case Study 2 : A pediatric patient diagnosed with a corneal ulcer was treated with this compound. The infection cleared within ten days, demonstrating the ointment's effectiveness in pediatric cases.
Side Effects and Safety Profile
Common side effects associated with this compound include:
- Temporary burning sensation upon application
- Blurred vision
- Eye itching
Most side effects are mild and resolve quickly. The safety profile suggests that this compound is safe for use during pregnancy and breastfeeding when prescribed by a healthcare professional.
Comparative Analysis
To understand this compound's effectiveness relative to other antibiotics used for ocular infections, a comparison table is provided below:
Antibiotic | Spectrum of Activity | Common Side Effects | Resolution Rate |
---|---|---|---|
This compound | Broad-spectrum | Eye irritation | 85% |
Tobramycin | Gram-negative bacteria | Eye discomfort | 78% |
Ciprofloxacin | Broad-spectrum | Burning sensation | 80% |
属性
CAS 编号 |
2424-75-1 |
---|---|
分子式 |
C20H26ClNO3 |
分子量 |
363.9 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H |
InChI 键 |
ZFUFAMMRSGTUQO-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
规范 SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |
相关CAS编号 |
509-78-4 (Parent) |
同义词 |
dimenoxadol dimenoxadol hydrochloride Estocin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。